molecular formula C20H24FNO3 B2598447 3-(2-fluorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide CAS No. 1795296-31-9

3-(2-fluorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide

Cat. No. B2598447
M. Wt: 345.414
InChI Key: WOVBRTYCHWISJV-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide, also known as FMAU, is a synthetic compound that has been extensively studied for its potential applications in medical research. FMAU is a fluorinated analogue of thymidine, a nucleoside that is essential for DNA synthesis. Due to its structural similarity to thymidine, FMAU can be used as a tracer in imaging studies to monitor DNA synthesis in living cells.

Scientific Research Applications

Selective Androgen Receptor Modulators (SARMs)

Studies on SARMs, like the pharmacokinetics and metabolism of S-1 (a potent SARM) in rats, have explored these compounds for treating androgen-dependent diseases. S-1 demonstrated promising therapeutic potential for benign hyperplasia, showing low clearance, moderate volume of distribution, and significant oral bioavailability in preclinical models (Wu et al., 2006).

Cholesterol Absorption Inhibitors

The discovery of SCH 58235, a potent orally active inhibitor of cholesterol absorption, highlights the application of these compounds in lowering plasma cholesterol. Structural activity relationship (SAR) studies were critical in designing this molecule to enhance activity and reduce potential metabolic issues (Rosenblum et al., 1998).

Antibacterial and Antifungal Activities

Compounds like 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines have shown high antibacterial activity due to their structural properties. Their synthesis and the subsequent discovery of significant antibacterial properties suggest potential applications in developing new antibacterial and antifungal agents (Arutyunyan et al., 2017).

properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO3/c1-20(24,13-15-7-10-17(25-2)11-8-15)14-22-19(23)12-9-16-5-3-4-6-18(16)21/h3-8,10-11,24H,9,12-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVBRTYCHWISJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)CCC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide

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